molecular formula C13H24N2O2 B13496820 Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate

Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B13496820
M. Wt: 240.34 g/mol
InChI Key: CXQGWPDDAKAJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-amino-5-azaspiro[3One common synthetic route involves the cyclization of a suitable precursor under basic conditions, followed by the protection of the amino group and esterification to introduce the tert-butyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other techniques to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, secondary or primary amines, and carboxylic acids .

Scientific Research Applications

Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate is unique due to its specific spirocyclic structure and the position of the amino and tert-butyl ester groups. This unique arrangement can result in different biological activities and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-4-6-10(14)13(15)7-5-8-13/h10H,4-9,14H2,1-3H3

InChI Key

CXQGWPDDAKAJQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C12CCC2)N

Origin of Product

United States

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